1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
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Overview
Description
1-(hydroxymethyl)-2-azabicyclo[211]hexane-4-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structuresThe bicyclo[2.1.1]hexane scaffold, in particular, has gained attention due to its ability to serve as a bioisostere for more common aromatic rings, offering new opportunities for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic core under mild conditions . The reaction can be carried out using a mercury lamp, although this requires specialized equipment and glassware .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to use more readily available and scalable photochemical setups. The use of continuous flow reactors and LED-based photochemistry can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[3.1.0]hexane:
Uniqueness
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which offers distinct advantages in terms of stability, reactivity, and bioisosterism. Its ability to serve as a bioisostere for ortho-substituted benzene rings sets it apart from other bicyclic compounds, providing new opportunities for drug design and development .
Properties
CAS No. |
2763750-42-9 |
---|---|
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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